4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide
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Overview
Description
4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes acetamido, dimethylsulfamoyl, and benzamido functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general steps include:
Preparation of the starting materials: This involves the synthesis of the acetamido and dimethylsulfamoyl intermediates.
Coupling reaction: The intermediates are then subjected to the Suzuki–Miyaura coupling reaction to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide
- N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)acetamide
- 4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)phenyl)ethyl)benzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-acetamido-N-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-14(25)23-17-8-4-15(5-9-17)19(26)21-12-13-22-20(27)16-6-10-18(11-7-16)30(28,29)24(2)3/h4-11H,12-13H2,1-3H3,(H,21,26)(H,22,27)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOXSFYDGCTNGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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